tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate
Overview
Description
tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate: is an organic compound with the molecular formula C11H15ClN2O2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate typically involves the reaction of 2-chloro-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-chloro-5-methylpyridine+tert-butyl chloroformate→tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of tert-Butyl 2-azido-5-methylpyridin-4-ylcarbamate or tert-Butyl 2-thiocyanato-5-methylpyridin-4-ylcarbamate.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Reduction: Formation of tert-Butyl 2-amino-5-methylpyridin-4-ylcarbamate.
Scientific Research Applications
Chemistry: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to modify biomolecules or as a building block for the synthesis of biologically active compounds.
Medicine: The compound may be explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
- tert-Butyl 2-chloro-4-methylpyridin-3-ylcarbamate
- tert-Butyl 2-chloro-6-methylpyridin-4-ylcarbamate
- tert-Butyl 2-chloro-5-ethylpyridin-4-ylcarbamate
Uniqueness: tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. The presence of the tert-butyl carbamate group also imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZXSSXADYLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.